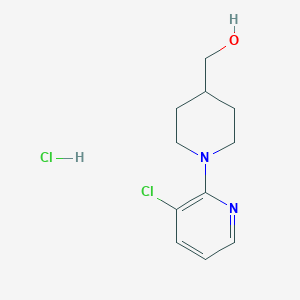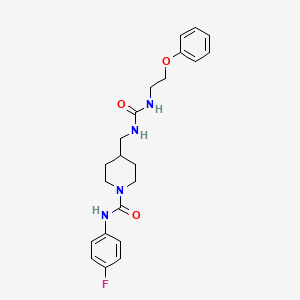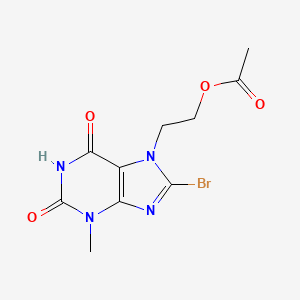
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride, also known as CP-55940, is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 receptors. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride acts as a full agonist at both the CB1 and CB2 receptors. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, appetite, and mood. The CB2 receptor is primarily located in the immune system and is involved in the regulation of inflammation and immune response. Activation of these receptors by this compound leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of gene expression. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise modulation of these receptors and better understanding of their physiological and pathological functions. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for the research and development of (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride. One direction is to further explore its potential therapeutic applications in various diseases, including neurological disorders, inflammatory diseases, and cancer. Another direction is to develop more selective and less toxic derivatives of this compound that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of this compound on the body and its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for understanding the physiological and pathological functions of these receptors. However, its potential toxicity and side effects need to be carefully monitored and controlled. Further research is needed to explore its potential therapeutic applications and develop safer derivatives for clinical use.
Synthesemethoden
The synthesis of (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride involves several steps, including the formation of the pyridine ring, the introduction of the piperidine ring, and the addition of the hydroxymethyl group. The final product is obtained by reacting the intermediate with hydrochloric acid. The synthesis method has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In pain management, this compound has been shown to be effective in reducing neuropathic pain and inflammatory pain. In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14;/h1-2,5,9,15H,3-4,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZKCWZAXOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=CC=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)
![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)
![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)


![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)
![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)
![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)